Cas no 1251630-01-9 (4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide)

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide
- 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
- AKOS005746670
- VU0625297-1
- 1251630-01-9
- 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
- F3406-8987
- 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
-
- インチ: 1S/C23H20N2O5S/c1-29-15-8-9-18(30-2)16(12-15)24-22(27)19-20(26)21-17(10-11-31-21)25(23(19)28)13-14-6-4-3-5-7-14/h3-12,26H,13H2,1-2H3,(H,24,27)
- InChIKey: WRBATAATRSWZEK-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=C1C(=C(C(NC1C=C(C=CC=1OC)OC)=O)C(N2CC1C=CC=CC=1)=O)O
計算された属性
- せいみつぶんしりょう: 436.10929292g/mol
- どういたいしつりょう: 436.10929292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 708
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 116Ų
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-8987-50mg |
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251630-01-9 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3406-8987-10μmol |
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251630-01-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-8987-1mg |
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251630-01-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-8987-3mg |
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251630-01-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-8987-5μmol |
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251630-01-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-8987-2μmol |
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251630-01-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-8987-25mg |
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251630-01-9 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-8987-5mg |
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251630-01-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-8987-40mg |
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251630-01-9 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3406-8987-100mg |
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251630-01-9 | 100mg |
$248.0 | 2023-09-10 |
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamideに関する追加情報
Introduction to 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-bpyridine-6-carboxamide (CAS No. 1251630-01-9)
The compound 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-bpyridine-6-carboxamide (CAS No. 1251630-01-9) represents a significant advancement in the field of medicinal chemistry, particularly in the design of bioactive molecules with potential therapeutic applications. This heterocyclic scaffold combines elements of benzyl, dimethoxyphenyl, and thienopyridine moieties, which are well-documented for their pharmacological properties. The structural complexity and functional diversity of this compound make it a promising candidate for further investigation in drug discovery and development.
Recent studies have highlighted the importance of thienopyridine derivatives in medicinal chemistry due to their ability to modulate various biological pathways. The presence of a 7-hydroxy group and a 5-oxo moiety in the thieno[3,2-bpyridine] core suggests potential interactions with biological targets such as enzymes and receptors. These functional groups are often involved in hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and specificity. The benzyl and 2,5-dimethoxyphenyl substituents further enhance the compound's structural diversity and may contribute to its pharmacokinetic properties.
In the context of current research, this compound has garnered attention for its potential role in addressing neurological disorders. Thienopyridine derivatives have been extensively studied for their neuroprotective and anti-inflammatory properties. The hydroxyl and oxo groups in this molecule may facilitate interactions with neurotransmitter receptors or enzymes involved in neurodegenerative processes. For instance, studies have shown that similar scaffolds can inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The 4H,5H-thieno[3,2-bpyridine] core itself is known for its ability to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug development.
The dimethoxyphenyl group is particularly noteworthy as it introduces methoxy substituents that can influence the compound's solubility and metabolic stability. Methoxy groups are commonly found in biologically active molecules due to their ability to enhance lipophilicity while maintaining water solubility. This balance is crucial for drug absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, the methoxy groups may participate in hydrogen bonding or π-stacking interactions with biological targets, further enhancing binding affinity.
From a synthetic chemistry perspective, the preparation of 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-bpyridine-6-carboxamide involves multi-step organic synthesis that requires careful consideration of reaction conditions and reagent selection. The introduction of the 7-hydroxy and 5-oxo functionalities necessitates precise control over oxidation and cyclization reactions. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions may be employed to construct the thienopyridine core efficiently. These techniques not only improve yield but also allow for the introduction of additional functional groups with minimal side reactions.
The pharmacological evaluation of this compound has revealed intriguing properties that warrant further exploration. In vitro assays have demonstrated potential activity against various enzymes and receptors relevant to metabolic diseases and cancer. For example, preliminary data suggest that this molecule may inhibit kinases involved in cell proliferation pathways. The combination of structural features from benzyl, dimethoxyphenyl, and thienopyridine moieties suggests multifaceted mechanisms of action that could be exploited for therapeutic benefit.
Recent advancements in computational chemistry have enabled more accurate predictions of biological activity using molecular modeling techniques. By leveraging these tools, researchers can optimize the structure of 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-bpyridine-6-carboxamide] to enhance its potency and selectivity. Molecular docking studies can identify key interactions between the compound and target proteins at an atomic level. This approach allows for rational design modifications that can improve pharmacokinetic profiles while maintaining or enhancing biological activity.
The therapeutic potential of this compound extends beyond neurological disorders to include other areas such as inflammation and pain management. Thienopyridine derivatives have been explored for their anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. The presence of hydroxyl and oxo groups may facilitate interactions with inflammatory mediators or signaling molecules. Additionally, the compound's ability to cross cell membranes makes it a viable candidate for topical applications where systemic absorption is desired.
In conclusion,4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-bpyridine-6-carboxamide (CAS No. 1251630-01-9) represents a promising scaffold with significant therapeutic potential across multiple disease areas including neurological disorders, inflammation, and cancer management, pain control, metabolic diseases, among others, cardiovascular diseases, etc.. Its unique structural features, including benzyl, dimethoxyphenyl, hydroxyl, oxo, etc., make it a valuable asset in medicinal chemistry research, drug discovery, etc.. Future studies should focus on optimizing synthetic routes, exploring novel mechanisms of action, etc., to fully harness its therapeutic potential, improving pharmacokinetic profiles, etc..
1251630-01-9 (4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide) 関連製品
- 1094302-56-3(1-3-(difluoromethoxy)phenylethane-1-thiol)
- 2679802-38-9(rac-methyl (1R,3S)-1-{(benzyloxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)
- 1871849-85-2(4-(Benzyloxy)-4-methylpiperidine)
- 932964-98-2(2-({2-phenylpyrazolo1,5-apyrazin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 88132-89-2(D-Serine, O-(1,1-dimethylethyl)-, methyl ester)
- 2138376-71-1(1-Butanone, 4-chloro-1-(3-cyclopropyltetrahydro-1,1-dioxido-1,4-thiazepin-4(5H)-yl)-)
- 2229198-49-4(1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol)
- 1807100-05-5(3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde)
- 2816117-41-4(2-(2-Bromo-3-methylphenyl)-1,3-dioxolane)
- 2377036-01-4(2-Fluoro-2-(1-fluorocyclopropyl)acetic acid)



